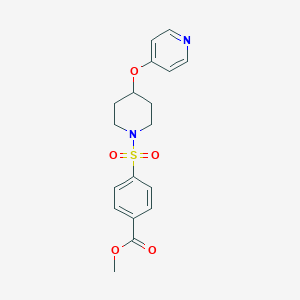

Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-12-8-16(9-13-20)25-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMAOSZTJTYKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the pyridine moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can be used to modify the pyridine moiety or the sulfonyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate has been studied for its potential therapeutic effects. The compound’s structure suggests it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of sulfonamides have shown effectiveness against certain cancer cell lines by inhibiting tumor growth and inducing apoptosis. This compound could potentially share these properties, warranting further investigation through in vitro and in vivo studies.

Neuropharmacological Effects

Given the piperidine moiety, this compound may influence neurotransmitter systems. Studies on related piperidine derivatives have demonstrated effects on serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as depression and anxiety.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperidine Ring : This step is crucial for establishing the core structure necessary for biological activity.

- Sulfonation : The introduction of the sulfonyl group enhances solubility and biological activity.

- Esterification : Finally, methylation provides the desired methyl ester functionality.

The molecular formula is with a molecular weight of approximately 322.4 g/mol, indicating a complex structure conducive to diverse interactions within biological systems.

Cosmetic Applications

Recent trends in cosmetic formulations have highlighted the importance of active ingredients that provide skin benefits while ensuring safety and stability. This compound can be incorporated into topical formulations due to its potential moisturizing and anti-inflammatory properties.

Formulation Development

The compound can be used in creams and lotions aimed at improving skin hydration and elasticity. Its sulfonamide group may also provide antimicrobial benefits, enhancing product efficacy against skin infections.

Stability Studies

Formulations containing this compound should undergo rigorous stability testing to ensure efficacy over time. Experimental design techniques, such as response surface methodology, can optimize formulation parameters to achieve desired physical and sensory properties.

Table: Comparison of Potential Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmacology | Anticancer and neuropharmacological effects | Inhibition of tumor growth; modulation of neurotransmitters |

| Cosmetic Formulation | Active ingredient in skin care products | Moisturizing effects; antimicrobial properties |

| Synthesis | Multi-step process involving piperidine formation and sulfonation | Complex structure allows diverse biological interactions |

Mecanismo De Acción

The mechanism of action of Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Features and Functional Groups

Target Compound :

- Core : Methyl benzoate.

- Substituent : 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl).

- Key Groups : Sulfonyl, piperidine, pyridinyloxy.

- Haloxyfop Methyl Ester: Core: Methyl benzoate. Substituent: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate. Key Groups: Pyridinyloxy, phenoxypropanoate, chloro-trifluoromethyl. Use: Herbicide (acetyl-CoA carboxylase inhibitor) .

- Diclofop-Methyl: Core: Methyl benzoate. Substituent: 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate. Key Groups: Dichlorophenoxy, phenoxypropanoate. Use: Herbicide (lipid biosynthesis disruptor) .

Imazamethabenz Methyl Ester :

Functional Group Impact on Activity

- Sulfonyl vs. However, increased polarity may reduce membrane permeability, affecting bioavailability.

- Piperidine-Pyridinyloxy vs. Pyridinyloxy-Phenoxy: The piperidine ring in the target compound introduces conformational flexibility and basicity, which could influence binding to enzymatic targets (e.g., kinases or receptors). In contrast, haloxyfop’s rigid pyridinyloxy-phenoxypropanoate chain optimizes herbicidal activity by mimicking fatty acid substrates .

Chloro/Trifluoromethyl vs. Pyridinyloxy :

Halogenated groups (e.g., in haloxyfop) enhance lipophilicity and resistance to metabolic degradation. The target compound’s pyridinyloxy group may offer hydrogen-bonding interactions but lacks halogen-driven stability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfonamide Derivatives: Sulfonyl groups in agrochemicals are often associated with enzyme inhibition (e.g., sulfonylurea herbicides).

- Piperidine Flexibility : Piperidine rings are common in pharmaceuticals (e.g., antipsychotics) due to their ability to cross the blood-brain barrier. This feature might suggest CNS-targeted applications for the compound, diverging from its pesticidal analogs.

- Lack of Halogenation : Unlike haloxyfop or diclofop-methyl, the absence of halogens in the target compound may reduce environmental persistence but could compromise field efficacy under UV exposure.

Q & A

(Basic) What are the established synthetic pathways for Methyl 4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate, and how are key intermediates purified?

The synthesis typically involves multi-step pathways:

- Step 1 : Functionalization of piperidine derivatives (e.g., 4-(pyridin-4-yloxy)piperidine) via sulfonylation using 4-(chlorosulfonyl)benzoate esters.

- Step 2 : Coupling reactions under controlled conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C) to avoid side reactions.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%). Analytical HPLC monitors intermediate stability .

(Basic) Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns protons and carbons (e.g., sulfonyl group at δ ~3.3 ppm in 1H NMR; benzoate carbonyl at ~165 ppm in 13C NMR).

- HPLC : Reversed-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by peak area).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C19H19N2O5S: 411.1012) .

(Advanced) How do structural modifications at the pyridinyloxy or sulfonyl positions affect the compound's pharmacokinetic properties?

- Pyridinyloxy Modifications : Introducing electron-withdrawing groups (e.g., Cl at pyridine’s 3-position) enhances metabolic stability but may reduce solubility.

- Sulfonyl Group Replacement : Replacing sulfonyl with carbonyl decreases hydrogen-bonding capacity, altering membrane permeability.

- Methodology : Comparative SAR studies using logP measurements and Caco-2 cell assays evaluate absorption. Computational tools (e.g., SwissADME) predict bioavailability .

(Advanced) What in vitro assays are recommended to evaluate the compound's inhibitory activity against specific enzyme targets?

- Kinase Inhibition : Fluorescence polarization assays with ATP-competitive probes (e.g., for tyrosine kinases) at varying concentrations (1–100 µM).

- Cellular Uptake : Radiolabeled compound (e.g., 14C-tagged) in HEK293 cells, quantified via scintillation counting.

- Data Validation : IC50 values should be corroborated with SPR (surface plasmon resonance) for binding kinetics .

(Advanced) How can researchers address discrepancies in reported solubility and stability data across different studies?

- Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry.

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC-MS to identify degradation products.

- Storage Recommendations : Lyophilized form under argon at -80°C minimizes hydrolysis of the sulfonyl ester .

(Basic) What are the known chemical reactivity profiles of the sulfonyl benzoate moiety in this compound under acidic or basic conditions?

- Acidic Hydrolysis : The ester group hydrolyzes to carboxylic acid (e.g., in 1M HCl, 60°C), confirmed by loss of methyl ester NMR signals.

- Basic Conditions : Sulfonamide bonds remain stable, but prolonged exposure to NaOH (pH >10) may cleave the pyridinyloxy-piperidine linkage.

- Mitigation : Use buffered solutions (pH 6–8) during biological assays to retain integrity .

(Advanced) What computational modeling approaches are utilized to predict the compound's interaction with cellular receptors?

- Docking Simulations : AutoDock Vina or Schrödinger Glide models binding to kinase ATP pockets (e.g., EGFR), with scoring functions prioritizing sulfonyl interactions.

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of receptor-ligand complexes in solvated lipid bilayers.

- Validation : Compare predicted binding free energies (ΔG) with experimental ITC (isothermal titration calorimetry) data .

(Advanced) How can researchers optimize reaction yields when synthesizing analogs with bulkier substituents on the piperidine ring?

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of sterically hindered intermediates.

- Catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) for aryl ether formation, with ligands like XPhos improving efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) for heat-sensitive steps .

(Basic) What are the critical parameters for scaling up the synthesis of this compound without compromising purity?

- Batch vs. Flow Chemistry : Flow systems improve heat dissipation and mixing for exothermic sulfonylation steps.

- In-line Analytics : PAT (process analytical technology) tools like FTIR monitor reaction progression in real time.

- Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents before crystallization .

(Advanced) What strategies validate the compound's mechanism of action in complex biological systems?

- Knockout Models : CRISPR-edited cell lines (e.g., lacking target kinases) confirm on-target effects.

- Chemical Proteomics : Immobilized compound pull-down assays identify binding partners via LC-MS/MS.

- In Vivo Imaging : PET tracers (e.g., 18F-labeled analogs) track biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.